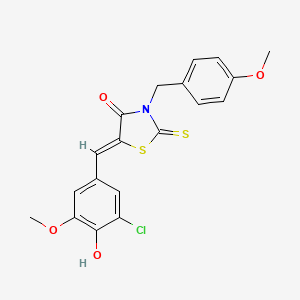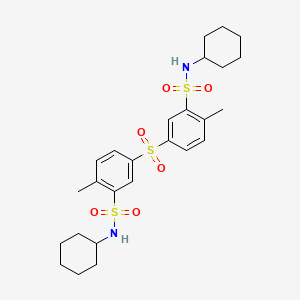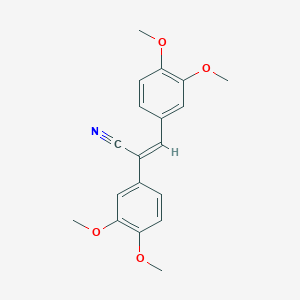![molecular formula C19H30O4S2 B4965040 2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-methylbenzoate](/img/structure/B4965040.png)
2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-methylbenzoate, also known as BBME, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis.
Mécanisme D'action
The mechanism of action of 2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-methylbenzoate is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body, including the NF-κB pathway and the MAPK pathway. This compound has also been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the protection of neuronal cells from damage. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-methylbenzoate in lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. Another advantage is its low toxicity, which makes it safe for use in animal studies. However, one limitation is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-methylbenzoate. One area of interest is the development of this compound-based drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the investigation of this compound's potential as an anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways in the body.
Méthodes De Synthèse
2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-methylbenzoate can be synthesized using a multi-step process that involves the reaction of 4-methylbenzoic acid with butylsulfinylmethyl chloride, followed by the reaction of the resulting intermediate with butylsulfinylmethyl lithium. The final step involves the reaction of the resulting intermediate with butylsulfinyl lithium, which yields this compound as a white solid.
Applications De Recherche Scientifique
2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-methylbenzoate has been studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
1,3-bis(butylsulfinyl)propan-2-yl 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O4S2/c1-4-6-12-24(21)14-18(15-25(22)13-7-5-2)23-19(20)17-10-8-16(3)9-11-17/h8-11,18H,4-7,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXQKCAJAHKMCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)CC(CS(=O)CCCC)OC(=O)C1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[1-(4-hydroxyphenyl)-2-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene]methyl}benzoate](/img/structure/B4964958.png)


![N-[(allylamino)carbonothioyl]-2-furamide](/img/structure/B4964993.png)


![N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine](/img/structure/B4965017.png)
![3-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B4965021.png)
![2-bromo-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4965026.png)
![N~2~-(4-chlorophenyl)-N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4965041.png)

![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(2-hydroxyethyl)benzamide](/img/structure/B4965049.png)
![1-[3-(2-bromophenoxy)propyl]pyrrolidine oxalate](/img/structure/B4965050.png)
![N-(4-ethoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B4965058.png)